

Synthesis of 5-Nitro-2-indanone from 2-Indanone: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitro-2-indanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **5-Nitro-2-indanone**, a valuable intermediate in medicinal chemistry and drug development. The document details the established synthetic protocol, reaction mechanism, and quantitative data, presented in a clear and accessible format for laboratory application.

Reaction Scheme

The synthesis of **5-Nitro-2-indanone** is achieved through the electrophilic nitration of 2-indanone. The reaction introduces a nitro group (-NO₂) onto the aromatic ring of the 2-indanone molecule.

Overall Reaction:

2-Indanone **5-Nitro-2-indanone**

Reaction Mechanism

The nitration of 2-indanone proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

- Generation of the Electrophile: Fuming nitric acid generates the highly electrophilic nitronium ion (NO₂⁺).

- Electrophilic Attack: The π -electron system of the benzene ring of 2-indanone acts as a nucleophile, attacking the nitronium ion. The carbonyl group at the 2-position is a deactivating group and a meta-director. However, the fused aliphatic ring's ortho,para-directing influence and steric hindrance likely favor substitution at the 5- and 6-positions. The formation of the 5-nitro isomer is predominantly observed.
- Rearomatization: A base (such as the HSO_4^- ion if sulfuric acid were present, or another molecule of nitric acid or water) abstracts a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final product, **5-Nitro-2-indanone**.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of **5-Nitro-2-indanone**.[\[1\]](#)[\[2\]](#)

Materials and Equipment:

- 2-Indanone
- 95% Fuming Nitric Acid
- Chloroform
- 10% Sodium Hydroxide Solution
- Saturated Saline Solution
- Ethyl Acetate
- Cyclohexane
- 250 mL Single Neck Flask
- Cryogenic Bath
- Magnetic Stirrer
- Separatory Funnel

- Rotary Evaporator
- Recrystallization Apparatus
- Thin Layer Chromatography (TLC) equipment

Procedure:

- Reaction Setup: In a 250 mL single neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform. In a separate container, measure 13 mL of 95% fuming nitric acid.
- Cooling: Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.
- Addition of Reactants: While maintaining the temperature below -20°C and with vigorous stirring, slowly add the cooled 2-indanone solution to the cooled fuming nitric acid. The addition should take approximately 40 minutes.
- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The developing solvent system is a 100:1 mixture of chloroform and methanol. The R_f value for the product, **5-Nitro-2-indanone**, is 0.64, while the R_f for the starting material, 2-indanone, is 0.79.[1][2]
- Reaction Completion: After the addition is complete, continue stirring the reaction mixture at -20°C for an additional 20 minutes to ensure the reaction goes to completion.
- Quenching: Quench the reaction by carefully adding the reaction mixture to 60 mL of a 10% sodium hydroxide solution mixed with ice water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the upper aqueous phase three times with 30 mL portions of chloroform.
- Washing: Combine the organic phases and wash with saturated saline solution until the pH is neutral.
- Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain a yellow solid.

- Purification: Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane. Cool the solution to induce crystallization.
- Isolation and Drying: Collect the reddish-brown crystals of **5-Nitro-2-indanone** by filtration and dry them.

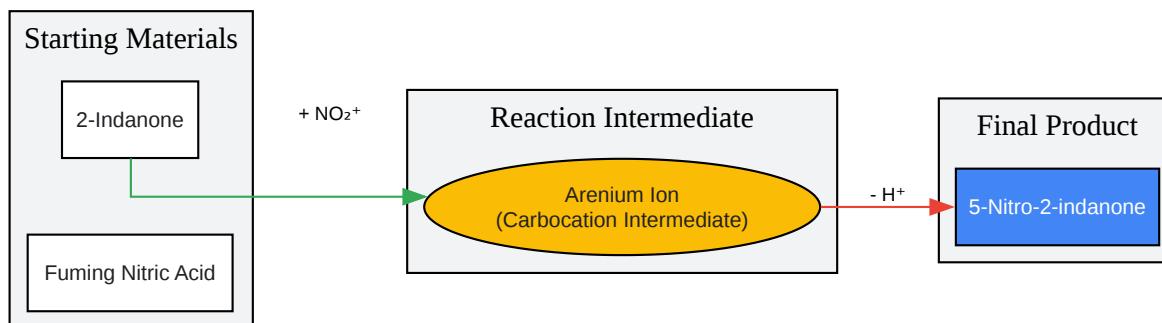
Data Presentation

The following table summarizes the quantitative data for the synthesis of **5-Nitro-2-indanone**.

Parameter	Value	Reference
<hr/>		
Reactants		
2-Indanone	5.6 g	[1] [2]
95% Fuming Nitric Acid	13 mL	[1] [2]
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Product		
5-Nitro-2-indanone (Yield)	3.8 g (49.5%)	[1] [2]
Melting Point	141-143°C	[1] [2]
<hr/>		
TLC Data		
Mobile Phase	Chloroform:Methanol (100:1)	[1] [2]
Rf (2-Indanone)	0.79	[1] [2]
Rf (5-Nitro-2-indanone)	0.64	[1] [2]
<hr/>		
Physical Properties		
Molecular Formula	C ₉ H ₇ NO ₃	[3] [4]
Molecular Weight	177.16 g/mol	[4]
Appearance	Light brown to brown solid	[2]
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Visualizations

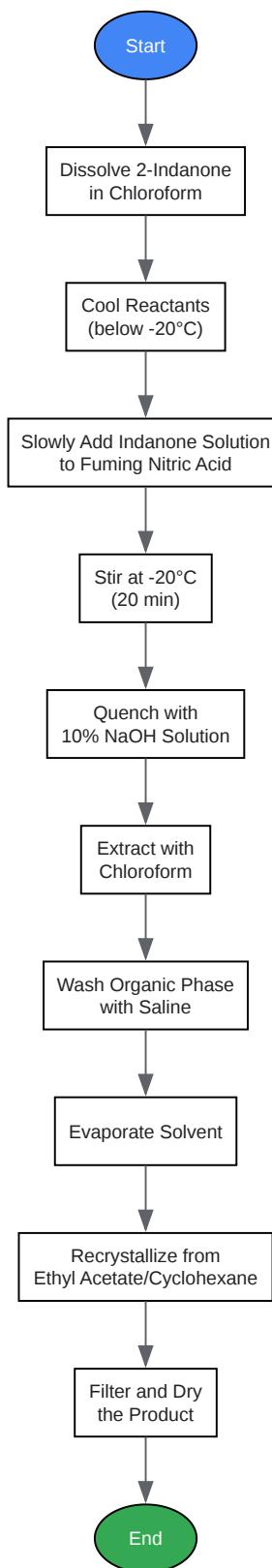
Reaction Pathway Diagram



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Caption: Reaction pathway for the electrophilic nitration of 2-indanone.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis of **5-Nitro-2-indanone**.

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